molecular formula C12H16F3NO2S3 B2801885 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane CAS No. 1704560-64-4

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

Cat. No. B2801885
CAS RN: 1704560-64-4
M. Wt: 359.44
InChI Key: ISALUMVBPKRDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Medicinal Applications

Thiophene derivatives, including structures similar to "7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane", have been extensively studied for their wide range of applications in medicinal chemistry due to their valuable bioactivities. These compounds exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their applications extend beyond drug synthesis to include roles in organic materials, agrochemicals, flavors, and dyes, highlighting their importance as intermediates in organic synthesis. The development of novel synthetic approaches to thiophene derivatives continues to be a focus of research, aiming to improve efficiency, versatility, and environmental friendliness (D. Xuan, 2020).

Environmental and Health Impact Studies

Perfluoroalkyl acids (PFAAs) and their derivatives, including compounds with trifluoropropyl groups, have raised environmental and health concerns due to their persistence and bioaccumulation potential. Research has focused on understanding the hazards of these compounds, including developmental toxicity studies on PFOS and PFOA, which are structurally related to the trifluoropropyl moiety. These studies suggest avenues for future research to assess risks more comprehensively (C. Lau et al., 2004).

Microbial degradation studies of polyfluoroalkyl chemicals offer insights into the environmental fate and potential remediation strategies for these persistent pollutants. Understanding the biodegradability of precursor compounds and their transformation into PFAAs in the environment is crucial for evaluating environmental risks and developing effective mitigation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Antibacterial Activity

Thiophene or chromene moiety containing aryl sulfonamides have been reviewed for their promising antibacterial activity. The structural relationship exploration of these compounds highlights their significance in medicinal and industrial chemistry, providing insights into the development of potential derivatives for pharmacological applications (S. Rathore et al., 2021).

properties

IUPAC Name

7-thiophen-2-yl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2S3/c13-12(14,15)4-9-21(17,18)16-5-3-11(20-8-6-16)10-2-1-7-19-10/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALUMVBPKRDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

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